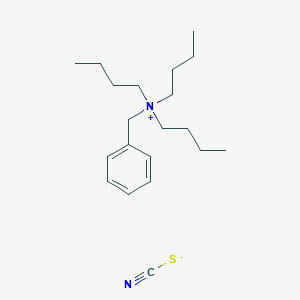
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is an organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its unique structure, which includes a benzyl group, two butyl groups, and a thiocyanate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate typically involves the quaternization of N-Benzyl-N,N-dibutylbutan-1-amine with a thiocyanate source. One common method is to react N-Benzyl-N,N-dibutylbutan-1-amine with an alkylating agent such as benzyl chloride in the presence of a base like sodium hydroxide. The resulting quaternary ammonium chloride is then treated with potassium thiocyanate to yield the desired thiocyanate salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The reaction conditions are optimized to maintain the purity and stability of the compound. The use of automated systems and reactors allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate can undergo various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group may be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield different quaternary ammonium halides, while oxidation reactions may produce sulfoxides or sulfones .
科学的研究の応用
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in various organic synthesis reactions, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
作用機序
The mechanism of action of N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate involves its interaction with cellular membranes and proteins. The quaternary ammonium structure allows it to disrupt lipid bilayers, leading to increased membrane permeability. This can result in the leakage of cellular contents and ultimately cell death. Additionally, the compound can interact with proteins, inhibiting their function and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Benzyltri-n-butylammonium chloride: Similar structure but with a chloride anion instead of thiocyanate.
Benzyltri-n-butylammonium bromide: Similar structure but with a bromide anion instead of thiocyanate.
Uniqueness
N-Benzyl-N,N-dibutylbutan-1-aminium thiocyanate is unique due to its thiocyanate anion, which imparts distinct chemical properties and reactivity compared to its chloride and bromide counterparts. The thiocyanate group can participate in unique substitution and redox reactions, making it a valuable compound in various chemical processes .
特性
CAS番号 |
60837-43-6 |
|---|---|
分子式 |
C20H34N2S |
分子量 |
334.6 g/mol |
IUPAC名 |
benzyl(tributyl)azanium;thiocyanate |
InChI |
InChI=1S/C19H34N.CHNS/c1-4-7-15-20(16-8-5-2,17-9-6-3)18-19-13-11-10-12-14-19;2-1-3/h10-14H,4-9,15-18H2,1-3H3;3H/q+1;/p-1 |
InChIキー |
CBLPYIDSEWYRSF-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+](CCCC)(CCCC)CC1=CC=CC=C1.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[(2,4-Dinitrophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14618818.png)
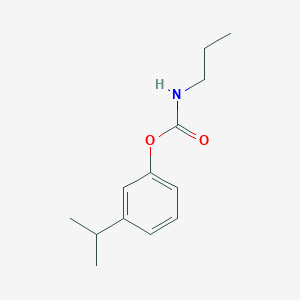
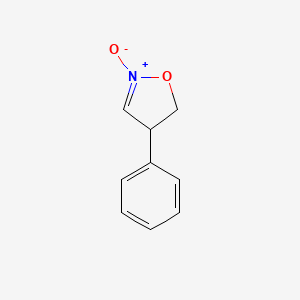
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

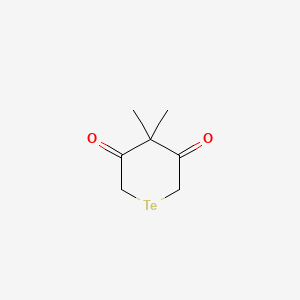
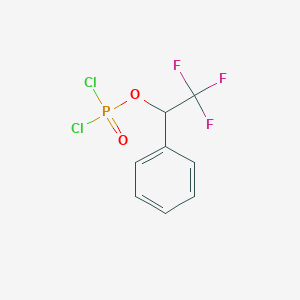
![2,2'-{Thiene-2,5-diylbis[(ethene-2,1-diyl)thiene-5,2-diylethene-2,1-diyl]}dithiophene](/img/structure/B14618870.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,7,10-trimethyl-](/img/structure/B14618879.png)

![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14618882.png)


